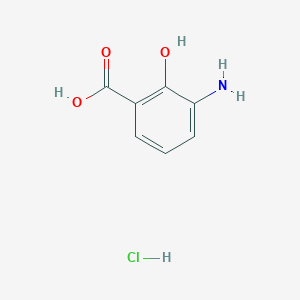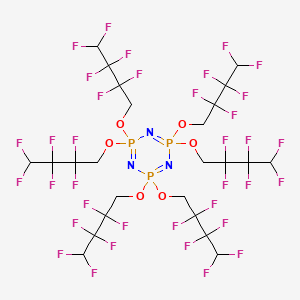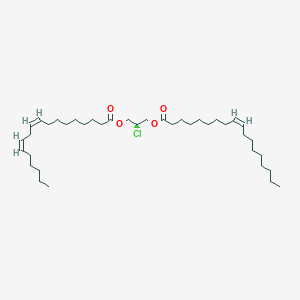
3-Amino-2-hydroxybenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-hydroxybenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H8ClNO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the benzene ring, along with a hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxybenzoic acid hydrochloride typically involves the nitration of 2-hydroxybenzoic acid followed by reduction and subsequent conversion to the hydrochloride salt. One common method includes:
Nitration: 2-Hydroxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitro-2-hydroxybenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Hydrochloride Formation: The resulting 3-Amino-2-hydroxybenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Amino-2-hydroxybenzoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, it is used to study enzyme inhibition and as a precursor for the synthesis of bioactive molecules .
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-Amino-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
3-Aminosalicylic acid: Similar structure but with different substitution patterns.
2-Amino-3-hydroxybenzoic acid: Positional isomer with different chemical properties.
4-Amino-3-hydroxybenzoic acid: Another positional isomer with distinct reactivity.
Uniqueness: 3-Amino-2-hydroxybenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C7H8ClNO3 |
|---|---|
Poids moléculaire |
189.59 g/mol |
Nom IUPAC |
3-amino-2-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
Clé InChI |
XTUHHRQWNJCPGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)









![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)

